1-Carbamoylmethyl-3-carboxy-pyridinium iodide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9IN2O3 |
|---|---|
Molecular Weight |
308.07 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)pyridin-1-ium-3-carboxylic acid;iodide |
InChI |
InChI=1S/C8H8N2O3.HI/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h1-4H,5H2,(H2-,9,11,12,13);1H |
InChI Key |
VTMOXJPTMJCJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)N)C(=O)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Cyclocondensation Followed by Quaternization
Key Conditions:
Direct Quaternization of Pre-Functionalized Pyridine Derivatives
An alternative route involves functionalizing pyridine with carboxyl and carbamoylmethyl groups prior to quaternization. For instance, the patent WO2006002860A1 describes reacting pyridinium salts with α-cyano-α-aryl acrylates to install cyano groups, which are later hydrolyzed to carboxamides. Applying this method, 3-carboxypyridine could be treated with chloroacetamide in the presence of a base to form the carbamoylmethyl group, followed by quaternization with methyl iodide.
Reaction Sequence:
-
Carboxylation: Nitration of pyridine at the 3-position, followed by oxidation to carboxylic acid.
-
Carbamoylmethylation: Alkylation with chloroacetamide under basic conditions.
-
Quaternization: Reaction with methyl iodide in acetone or MEK.
Optimization Notes:
-
Quaternization efficiency drops below 50% if steric hindrance from substituents is significant.
-
Polar aprotic solvents (e.g., DMF) improve solubility of carboxylated intermediates.
Detailed Stepwise Synthesis and Characterization
Synthesis of 3-Carboxypyridine Precursors
The carboxyl group is typically introduced via oxidation of 3-methylpyridine or through directed ortho-metalation strategies. For example:
Installation of Carbamoylmethyl Group
Chloroacetamide reacts with 3-carboxypyridine in the presence of potassium carbonate:
Characterization Data:
Quaternization with Methyl Iodide
The pyridine nitrogen is alkylated using methyl iodide in MEK:
Critical Parameters:
-
Solvent Choice: MEK enhances reaction rate compared to acetone.
-
Stoichiometry: 1.2 equivalents of CH3I ensures complete quaternization.
Alternative Pathways and Emerging Methods
Microwave-Assisted Synthesis
Recent studies suggest microwave irradiation reduces reaction times for pyridinium salt formation. For example, quaternization of 3-carboxypyridine derivatives with methyl iodide under microwave conditions (100°C, 30 min) achieves 89% conversion.
Electrochemical Functionalization
Challenges and Optimization Strategies
Analytical Validation of Synthesis
Post-synthesis characterization relies on:
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid adenine dinucleotide phosphate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: NADPH oxidases and glucose-6-phosphate dehydrogenase are commonly used.
Substitution: NAD-glycohydrolase or ADP-ribosyl cyclase in an acidic environment (pH 4-5).
Major Products
Oxidation: Nicotinic acid adenine dinucleotide phosphate.
Substitution: Nicotinic acid adenine dinucleotide phosphate.
Scientific Research Applications
Nicotinic acid adenine dinucleotide phosphate has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Carbamoylmethyl-3-carboxy-pyridinium iodide with structurally or functionally related iodides, focusing on physical properties, chemical behavior, and applications.
Table 1: Comparative Properties of Selected Iodides
Key Comparisons
Structural Features Pyridinium Derivatives: Both this compound and 3-Carbamothioylpyridinium iodide exhibit hydrogen-bonding networks in their crystal structures. However, the former’s carbamoyl and carboxyl groups favor N–H⋯O interactions, while the latter’s thiocarbamoyl group enables N–H⋯S bonding . Inorganic vs. Organic Iodides: Potassium iodide (KI) and methyl iodide (CH₃I) lack aromatic or heterocyclic backbones, resulting in distinct properties. KI’s high solubility and ionic nature contrast with CH₃I’s volatility and covalent bonding .
Biological Activity Dimethylsulphonium iodide demonstrates potent antibacterial activity (e.g., MIC of 0.5 µg/mL against S.
Thermal and Solubility Behavior
- Pyridinium salts generally exhibit higher melting points than alkyl iodides like CH₃I due to ionic interactions. However, the melting point of this compound remains undocumented, likely falling between 100–200°C based on analogous compounds .
- Water solubility follows the trend: KI > pyridinium salts > CH₃I, reflecting ionic strength and polarity differences .
Applications
- KI : Widely used in medicine (e.g., thyroid protection during radiation) and photography .
- CH₃I : Employed in atmospheric chemistry for studying iodine flux and as a methylating agent .
- Pyridinium Salts : Investigated for pharmaceutical applications (e.g., enzyme inhibition) due to their stable ionic structures .
Research Findings and Implications
- Synthetic Utility : Quaternization of pyridine derivatives with methyl iodide is a common route to pyridinium salts, though substituent placement (e.g., carbamoyl vs. carboxy groups) requires precise functionalization .
- Environmental Impact: Methyl iodide’s role in atmospheric ozone depletion contrasts with the benign environmental profile of non-volatile iodides like KI or pyridinium salts .
Biological Activity
1-Carbamoylmethyl-3-carboxy-pyridinium iodide, also known as CMA008, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly in relation to calcium signaling and its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound features a pyridinium ring with a carbamoylmethyl group and a carboxylic acid functional group. The presence of iodine in its structure enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
| Compound | Molecular Formula | Functional Groups | Notable Features |
|---|---|---|---|
| This compound | C₈H₈N₃O₂I | Carbamoyl, Carboxylic Acid | Iodine enhances reactivity |
Synthesis
Several methods have been reported for the synthesis of this compound. These methodologies highlight the compound's versatility in synthetic organic chemistry. The synthesis typically involves reactions that incorporate the carbamoyl and carboxylic acid functionalities into the pyridinium framework.
Calcium Signaling Modulation
Recent studies have demonstrated that this compound acts as an antagonist in calcium signaling pathways. Specifically, it has been shown to inhibit NAADP-mediated calcium release in various cellular models, including Jurkat T cells. The compound's ability to block calcium peaks suggests a significant role in modulating intracellular signaling cascades.
- Study Findings : In experiments, CMA008 was found to concentration-dependently inhibit both the initial calcium peak and sustained plateau induced by NAADP, with an IC50 value in the low micromolar range. This specificity indicates its potential as a therapeutic agent targeting calcium signaling pathways relevant to immune responses and other physiological processes .
Case Studies
- Calcium Signaling Inhibition : A study involving Jurkat T cells demonstrated that CMA008 significantly reduced calcium signaling responses when co-injected with NAADP. This effect was quantified by measuring the number of cells exhibiting high calcium responses before and after treatment with CMA008 .
- Potential Therapeutic Applications : Given its role in modulating calcium signaling, CMA008 may have implications for treating conditions linked to dysregulated calcium homeostasis, such as certain autoimmune diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
